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Compound of Interest

Benzyl-[2-(4-methoxy-phenyl)-
Compound Name:

ethyl]-amine
CAS No.: 51713-72-5
Cat. No.: B2986508

Get Quote

Introduction & Chemical Profile

Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine (CAS: 51713-72-5) is a secondary amine
structurally characterized by a phenethylamine core with a para-methoxy substitution, N-
alkylated with a benzyl group.[1]

This compound presents a unique analytical challenge: it is an isobaric regioisomer of the
potent hallucinogen 25H-NBOMe (where the methoxy is on the benzyl ring rather than the
phenethyl ring). Differentiating these isomers is critical in forensic analysis to avoid false
positives for controlled substances.

Physicochemical Data
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Property Value Relevance to Analysis
Formula C16H1oNO MW = 241.33 g/mol
] Requires pH control in HPLC
pKa (Calc) ~9.5 (Basic) -
to prevent peak tailing.
Moderately lipophilic; suitable
logP ~3.2 ypop
for Reversed-Phase LC.
B ) Compatible with standard
Solubility Soluble in MeOH, ACN, DCM

organic extraction methods.

Method A: HPLC-UVIDAD & LC-MS Protocol

Best for: Quantitative analysis, purity assessment, and thermally unstable samples.

Chromatographic Conditions

Rationale: A C18 stationary phase is selected for robustness. Acidic mobile phases are
employed to protonate the secondary amine, ensuring solubility and consistent retention,
though this may cause peak tailing due to silanol interactions. To mitigate this, a "Charged
Surface Hybrid" (CSH) or end-capped column is recommended.

e Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 um) or equivalent (e.g., Agilent
Zorbax Eclipse Plus).

» Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).
e Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
e Flow Rate: 1.0 mL/min.

e Injection Volume: 10 pL.

Column Temperature: 40°C.

Gradient Program
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Time (min) % Mobile Phase B Event

0.00 5 Initial equilibration

900 . Hold to elute polar
interferences

12.00 90 Linear ramp to elute analyte

15.00 90 Wash

15.10 5 Re-equilibration

20.00 5 End of Run

Detection Parameters

o UV/DAD: Monitor at 220 nm (amide/amine absorption) and 275 nm (aromatic ring
specificity).

e MS (ESI+):
o Mode: Positive Electrospray lonization (ESI+).
o Scan Range: m/z 100-500.
o Target lon: [M+H]* = 242.15.

o Fragmentor Voltage: 110 V (Optimized for transmission).

Method B: GC-MS Protocol (Forensic Standard)

Best for: Structural elucidation and differentiation from NBOMe isomers.

Critical Note: As a secondary amine, the analyte can be analyzed directly, but derivatization is
strongly recommended to improve peak shape, sensitivity, and spectral distinctiveness against

isomers.

Sample Preparation (Liquid-Liquid Extraction)
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e Aliquot: Transfer 1.0 mL sample (urine/blood/solution) to a glass tube.
o Basify: Add 200 pL 1.0 M NaOH (Target pH > 12) to neutralize the amine salt.
o Extract: Add 3.0 mL Ethyl Acetate:Hexane (50:50). Vortex for 2 mins.
o Centrifuge: 3000 rpm for 5 mins. Transfer organic layer to a clean vial.
o Evaporate: Dry under N2 stream at 40°C.
» Reconstitute/Derivatize:
o Option A (Direct): Reconstitute in 100 puL Ethyl Acetate.

o Option B (Pentafluoropropionyl derivative - PFPA): Add 50 pL PFPA and 50 uL Ethyl
Acetate. Incubate at 60°C for 20 mins. Evaporate and reconstitute.

GC Parameters[2][3][4][5]

e Instrument: Agilent 7890B/5977B or equivalent.
e Column: DB-5MS or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 um).
e Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
e Inlet: Splitless mode, 250°C.
e Oven Program:
o Initial: 80°C (hold 1 min).
o Ramp: 20°C/min to 280°C.

o Hold: 280°C for 10 mins.

Mass Spectrometry (El) Interpretation

In Electron Impact (El) mode (70 eV), the fragmentation pattern is distinct from NBOMe
iIsomers.
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e Molecular lon (M+): m/z 241 (Weak).
o Base Peak (Likely):
o m/z 120: Formed by

-cleavage at the nitrogen, retaining the benzyl group (

).

o m/z 121: 4-methoxybenzyl cation (from the phenethyl side if rearrangement occurs).
o m/z 91: Tropylium ion (Benzyl fragment).

 Differentiation Key: Unlike 25H-NBOMe (which yields a dominant m/z 121 from the N-benzyl-
methoxy group), the title compound (methoxy on phenethyl) will favor the m/z 120 fragment
(N-benzyl iminium) or m/z 134/135 fragments derived from the methoxyphenethyl moiety.

Validation & Quality Control

Summarized validation parameters for the HPLC-UV method.

Parameter Acceptance Criteria Experimental Protocol

5-point calibration curve (1-

Linearity (R?) >0.999
100 pg/mL).
S/N > 3 (LOD); S/N > 10 Determine via serial dilution of
LOD/LOQ
(LOQ) standard.
o 6 replicate injections of mid-
Precision (RSD) <2.0%
level standard.
Spike blank matrix at 3
Recovery 85% — 115%

concentration levels.

Visual Workflows
Analytical Decision Logic
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This diagram guides the analyst in choosing the correct workflow based on the sample type
and data requirements.

Sample Received

Determine Matrix & Goal

Goal: Quantitation / Purity Goal: Identification / Forensics
(Pharm/Synthesis) (Bio-fluids/Unknowns)

Method A: HPLC-UV/MS Method B: GC-MS

(C18 Column, Acidic Mobile Phase) (LLE Extraction + Derivatization)

Output: Purity % & Conc. Output: Spectral Fingerprint
(No Thermal Degradation) (Isomer Differentiation)

Click to download full resolution via product page

Caption: Decision tree for selecting between HPLC and GC-MS workflows based on analytical
objectives.

GC-MS Derivatization & Fragmentation Pathway

Visualizing the structural modification and resulting mass spectral cleavage.

Fragment A (m/z 91)
Tropylium

Fragment B (m/z 120/121)
Alpha-Cleavage/Methoxybenzyl

GC Injection

P
(PFPA Reagent)

PFP-Derivative
(Improved Volatility)

Electron Impact (70eV)

Analyte: 60°C, 20 min
Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine o
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Caption: Workflow for derivatization and expected fragmentation patterns in GC-MS analysis.

References

¢ Almalki, A. J., Clark, C. R., & DeRuiter, J. (2019).[2] GC-MS Analysis of Regioisomeric
Substituted N-Benzyl-4-Bromo-2,5-Dimethoxyphenethylamines. Forensic Chemistry.

¢ Ketha, H., et al. (2017).[3] Gas Chromatography Mass Spectrometry (GC-MS) for
Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and
Cathinones in Urine. Current Protocols in Toxicology.

e PubChem. (n.d.).[1] Benzyl-[2-(4-methoxy-phenyl)-ethyl]-amine Compound Summary.
National Library of Medicine.

e Casale, J. F., & Hays, P. A. (2011). Methamphetamine Profiling: Impurity Analysis. U.S. Drug
Enforcement Administration (DEA) Special Testing and Research Laboratory. (General
reference for phenethylamine impurity profiling).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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